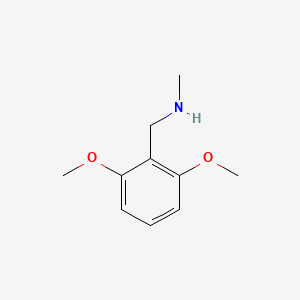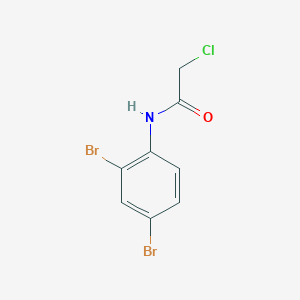
O'-(Carboxymethyl)fluoresceinamide
Overview
Description
O’-(Carboxymethyl)fluoresceinamide is a multifunctional dye used extensively in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound has applications ranging from basic scientific research to clinical diagnostics .
Mechanism of Action
Target of Action
O’-(Carboxymethyl)fluoresceinamide, also known as 2-[9-[2-(dimethylcarbamoyl)phenyl]-6-oxoxanthen-3-yl]oxyacetic acid or [9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid, is a multifunctional dye . It is used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Therefore, its primary targets are various types of cells and biomolecules within these cells.
Result of Action
The molecular and cellular effects of O’-(Carboxymethyl)fluoresceinamide’s action are primarily observational. It allows researchers to visualize and study various aspects of cells and biomolecules, such as their structure, location, and function
Action Environment
The action, efficacy, and stability of O’-(Carboxymethyl)fluoresceinamide can be influenced by various environmental factors. For instance, it should be protected from light and moisture, and it is stable for at least 2 years when stored at -20°C . Furthermore, its fluorescence properties (i.e., its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength) can be affected by the pH and temperature of its environment, as well as the presence of other substances that may quench its fluorescence.
Biochemical Analysis
Biochemical Properties
O’-(Carboxymethyl)fluoresceinamide plays a significant role in biochemical reactions, particularly in fluorescence-based assays. This compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, it can bind to proteins and nucleic acids, allowing researchers to visualize and track these molecules in different biological processes. The nature of these interactions is primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
O’-(Carboxymethyl)fluoresceinamide influences various cellular processes by acting as a fluorescent marker. It is used to stain cells and visualize cellular structures, such as the nucleus, cytoplasm, and organelles. This compound can also affect cell signaling pathways by binding to specific proteins involved in these pathways. Additionally, it can influence gene expression by interacting with nucleic acids, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of O’-(Carboxymethyl)fluoresceinamide involves its ability to bind to biomolecules and emit fluorescence upon excitation. This compound can bind to enzymes, leading to either inhibition or activation of their activity. It can also interact with nucleic acids, affecting gene expression. The binding interactions are primarily non-covalent, involving hydrogen bonds and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O’-(Carboxymethyl)fluoresceinamide can change over time. This compound is relatively stable when stored at low temperatures and protected from light and moisture. It can degrade over time, leading to a decrease in fluorescence intensity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of O’-(Carboxymethyl)fluoresceinamide vary with different dosages in animal models. At low doses, this compound is generally non-toxic and can be used to visualize biological processes without adverse effects. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular behavior .
Metabolic Pathways
O’-(Carboxymethyl)fluoresceinamide is involved in various metabolic pathways, primarily related to its role as a fluorescent dye. It interacts with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. This compound can be metabolized by cellular enzymes, leading to the formation of different metabolites that can be tracked using fluorescence-based assays .
Transport and Distribution
Within cells and tissues, O’-(Carboxymethyl)fluoresceinamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in specific cellular compartments, affecting its localization and function .
Subcellular Localization
The subcellular localization of O’-(Carboxymethyl)fluoresceinamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its ability to bind to biomolecules and emit fluorescence, thereby affecting its overall effectiveness as a fluorescent dye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O’-(Carboxymethyl)fluoresceinamide typically involves the reaction of fluorescein derivatives with carboxymethylating agents. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for O’-(Carboxymethyl)fluoresceinamide are similar to laboratory synthesis but on a larger scale. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
O’-(Carboxymethyl)fluoresceinamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s fluorescence properties.
Reduction: This reaction can be used to modify the dye for specific applications.
Substitution: This reaction involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions are typically modified fluorescein derivatives with altered fluorescence properties, making them suitable for different applications .
Scientific Research Applications
O’-(Carboxymethyl)fluoresceinamide is widely used in various scientific research fields:
Chemistry: It is used as a fluorescent marker in chemical reactions to track the progress and identify reaction products.
Medicine: It is used in clinical diagnostics to detect and monitor various diseases.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar applications but different chemical properties.
Carboxyfluorescein: Another derivative of fluorescein with carboxyl groups that enhance its solubility and fluorescence properties.
Fluorescein isothiocyanate: A derivative used for labeling proteins and other biomolecules
Uniqueness
O’-(Carboxymethyl)fluoresceinamide is unique due to its specific functional groups that enhance its fluorescence properties and make it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
2-[9-[2-(dimethylcarbamoyl)phenyl]-6-oxoxanthen-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-25(2)24(29)17-6-4-3-5-16(17)23-18-9-7-14(26)11-20(18)31-21-12-15(8-10-19(21)23)30-13-22(27)28/h3-12H,13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIKQEXCWKEQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)










![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
